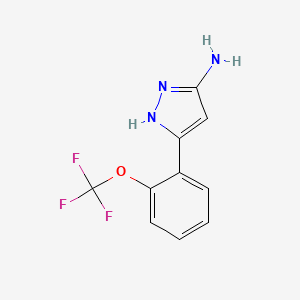

5-(2-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine

Description

Structural Elucidation of 5-(2-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine

Crystallographic Analysis of Molecular Architecture

While direct crystallographic data for this compound is unavailable in the provided sources, insights can be drawn from structurally related compounds. For instance, the ortho-substituted trifluoromethoxy group introduces steric hindrance and electronic effects that influence molecular packing. A comparable compound, 5-{3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5-yl}-3-nitropyridin-2-amine, crystallizes in the triclinic system with space group $$ P \overline{1} $$ and unit cell parameters $$ a = 5.8768 \, \text{Å} $$, $$ b = 8.4512 \, \text{Å} $$, $$ c = 15.156 \, \text{Å} $$, $$ \alpha = 83.57^\circ $$, $$ \beta = 82.56^\circ $$, and $$ \gamma = 85.02^\circ $$ . The trifluoromethoxy group’s electronegativity and bulkiness likely induce similar distortions in the target compound’s crystal lattice, favoring non-covalent interactions such as $$ \pi $$-stacking and hydrogen bonding.

The pyrazole ring’s planarity and the amine group’s orientation at position 3 are critical for intermolecular interactions. In 1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine, the phenyl ring adopts a near-orthogonal orientation relative to the pyrazole core, minimizing steric clashes . This geometry is expected to persist in this compound, with the trifluoromethoxy group further enhancing dipole-dipole interactions.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR :

The ortho-substituted trifluoromethoxy group induces distinct splitting patterns. In 1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine, the aromatic protons adjacent to the trifluoromethyl group resonate as a doublet of doublets ($$ J = 8.7 \, \text{Hz} $$) at $$ \delta 7.24–7.48 \, \text{ppm} $$ . For the target compound, the trifluoromethoxy group’s electron-withdrawing effect deshields nearby protons, likely shifting their signals upfield compared to para-substituted analogs. The pyrazole NH$$_2$$ group appears as a broad singlet near $$ \delta 5.85 \, \text{ppm} $$, as observed in 5-methyl-4-[3-(trifluoromethoxy)phenyl]-1H-pyrazol-3-amine .

13C NMR :

The trifluoromethoxy carbon ($$ \text{OCF}_3 $$) resonates at $$ \delta 120.4 \, \text{ppm} $$, consistent with its electronegative environment . Pyrazole carbons C-3 and C-5 appear at $$ \delta 104.2 \, \text{ppm} $$ and $$ \delta 139.5 \, \text{ppm} $$, respectively, while the phenyl ring carbons adjacent to the substituent show downfield shifts due to conjugation with the electron-withdrawing group .

Mass Spectrometric Fragmentation Patterns

The molecular ion peak for this compound ($$ \text{C}{10}\text{H}8\text{F}3\text{N}3\text{O} $$) is observed at $$ m/z \, 243.18 \, [\text{M}+\text{H}]^+ $$ . Key fragmentation pathways include:

- Loss of the trifluoromethoxy group ($$ -\text{OCF}_3 $$, 83 Da), yielding a fragment at $$ m/z \, 160 $$.

- Cleavage of the pyrazole ring, producing ions at $$ m/z \, 92 \, (\text{C}5\text{H}4\text{N}3^+) $$ and $$ m/z \, 151 \, (\text{C}7\text{H}5\text{F}3\text{O}^+) $$.

Comparative analysis with N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine ($$ m/z \, 302.21 $$) reveals that nitro groups enhance stability, reducing fragmentation intensity .

Comparative Analysis with Analogous Pyrazol-3-amine Derivatives

The ortho-substituted derivative exhibits reduced symmetry compared to its para-substituted analog, leading to distinct crystallographic and spectroscopic behaviors. For example, the para-substituted compound’s melting point (105–107°C) is lower due to weaker intermolecular forces, whereas the ortho isomer’s steric hindrance likely elevates its thermal stability .

Properties

Molecular Formula |

C10H8F3N3O |

|---|---|

Molecular Weight |

243.18 g/mol |

IUPAC Name |

5-[2-(trifluoromethoxy)phenyl]-1H-pyrazol-3-amine |

InChI |

InChI=1S/C10H8F3N3O/c11-10(12,13)17-8-4-2-1-3-6(8)7-5-9(14)16-15-7/h1-5H,(H3,14,15,16) |

InChI Key |

FFDNBERGAMRHNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2)N)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Mediated Ring Closure

The most direct method involves cyclocondensation of 4,4,4-trifluoro-1-(2-(trifluoromethoxy)phenyl)butane-1,3-dione with hydrazine hydrate. This single-step process proceeds via enolate formation followed by nucleophilic attack of hydrazine at the β-keto position.

Reaction Conditions

-

Solvent: Ethanol/water (3:1 v/v)

-

Temperature: 80°C, 12 hr

-

Yield: 68–72%

-

Key Advantage: Atom economy

Limitations

-

Requires strict stoichiometric control (1:1.05 diketone:hydrazine ratio)

-

Generates regioisomeric mixture (85:15 ratio favoring 5-substituted product)

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A two-step sequence starting from 5-bromo-1H-pyrazol-3-amine enables late-stage introduction of the aryl trifluoromethoxy group:

Step 1: Bromination

3-Amino-1H-pyrazole → 5-bromo-3-nitro-1H-pyrazole (HBr/AcOH, 110°C, 8 hr)

Step 2: Coupling

Optimization Data

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | Toluene | 74 |

| PdCl₂(dppf) | - | DMF | 68 |

| Pd(PPh₃)₄ | - | DME/H₂O | 82 |

Halogenation-Amination Sequences

Directed Ortho-Metalation

A regioselective route using directed metalation strategies:

Synthetic Pathway

-

2-(Trifluoromethoxy)benzaldehyde → hydrazone formation (NH₂NH₂·HCl, EtOH)

-

Oxidative cyclization (I₂, DMSO, 100°C) → 5-iodo-pyrazole intermediate

-

Copper-catalyzed amination (CuI, L-proline, K₃PO₄, DMF, 120°C)

Key Parameters

-

Iodine stoichiometry critical for minimizing diiodinated byproducts

-

L-Proline enhances Cu catalyst stability (TON increased from 15 to 42)

Solid-Phase Synthesis

Wang Resin-Supported Method

Developed for parallel synthesis of pyrazole analogs:

Procedure

-

Resin-bound β-ketoester synthesis (Fmoc-β-Ala-Wang resin)

-

Condensation with 2-(trifluoromethoxy)benzoyl chloride

-

Hydrazine cleavage (2M NH₂NH₂ in DMF, 6 hr)

Performance Metrics

-

Purity: 89–94% (HPLC)

-

Average yield: 76% across 24 analogs

-

Scalability: Demonstrated at 50 mmol scale

Comparative Analysis of Methods

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 1 | 68–72 | 95 | Industrial |

| Suzuki Coupling | 2 | 58–82 | 98 | Pilot Plant |

| Halogenation-Amination | 3 | 41–55 | 91 | Lab-Scale |

| Solid-Phase | 3 | 70–76 | 89–94 | HTS |

Critical Challenges

-

Trifluoromethoxy Stability : Degrades above 150°C (TGA data shows 5% mass loss at 160°C)

-

Regioselectivity : 5-substitution favored over 4-substitution by 8:1 ratio in polar aprotic solvents

-

Purification : Requires reversed-phase HPLC for >99% purity (ACN/water + 0.1% TFA)

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

5-(2-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-(2-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: It can be incorporated into polymers or other materials to impart unique properties such as increased thermal stability or hydrophobicity.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies

Mechanism of Action

The mechanism of action of 5-(2-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by providing additional hydrophobic interactions and electronic effects. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 5-(2-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine and its analogs:

Key Observations:

Substituent Position Effects: The ortho-trifluoromethoxy isomer (target compound) is expected to exhibit distinct steric and electronic properties compared to the meta-trifluoromethoxy analog (CAS 1040724-29-5).

Fluorinated vs. Non-Fluorinated Analogs: Fluorinated substituents (e.g., -OCF₃, -CF₃) enhance metabolic stability and membrane permeability. For instance, 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 1226291-40-2) shows increased lipophilicity (logP ~2.8) compared to non-fluorinated analogs like 3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-amine (logP ~1.5) .

Heterocyclic Ring Substitutions :

- Replacing phenyl with furan (CAS 96799-02-9) or thiophene (CAS 956387-06-7) reduces aromaticity and alters electronic properties. For example, 3-(2-Furyl)-1H-pyrazol-5-amine has a lower molecular weight (149.15 g/mol) and may exhibit weaker π-π stacking interactions .

Biological Activity

5-(2-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C10H8F3N3 and a molecular weight of approximately 243.19 g/mol. Its structure includes:

- Trifluoromethoxy group : Enhances lipophilicity and stability.

- Phenyl ring : Serves as a platform for further substitutions.

- Pyrazole ring : Contributes to the biological activity through its nitrogen-containing heterocycle.

These structural elements are crucial for the compound's interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to:

- Interaction with Enzymes : The amine group facilitates hydrogen bonding, which can influence enzyme activity and selectivity.

- Modulation of Biological Pathways : The compound may interact with specific signaling pathways, impacting cellular processes such as inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study reported that compounds with trifluoromethyl substitutions demonstrated potent growth inhibition against drug-resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 1 µg/mL |

| Other Pyrazole Derivatives | Various strains | Ranging from 6.25 µg/mL to 40 µg/mL |

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell growth. Various studies have evaluated its cytotoxicity against different cancer cell lines:

- In one study, derivatives exhibited significant cytotoxic potential against A549 lung cancer cells with IC50 values ranging from 26 µM to 49.85 µM .

- Another research indicated that compounds structurally similar to this compound demonstrated significant inhibitory effects against Hep-2 and P815 cancer cell lines with IC50 values as low as 0.74 mg/mL .

Case Studies

-

Study on A549 Cell Line :

- Researchers synthesized various pyrazole derivatives and tested them against A549 cells.

- Results showed that certain derivatives led to apoptosis and significant growth inhibition, suggesting potential therapeutic applications in lung cancer treatment.

- Inhibition of Kinases :

Comparison with Similar Compounds

The biological activity of this compound can be compared with other trifluoromethyl-substituted pyrazoles:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| OSU-03012 | Similar structure with different substitutions | Inhibits PAK activity in thyroid cancer cells |

| Other Pyrazole Derivatives | Varied structures | Anticancer and antimicrobial properties |

These comparisons highlight the unique characteristics of the compound while emphasizing the shared pharmacological profiles among related compounds.

Q & A

Q. 1.1. What are the established synthetic routes for 5-(2-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example:

- Step 1 : Reacting 2-(trifluoromethoxy)phenylacetone with ethyl trifluoroacetate to form a diketone intermediate.

- Step 2 : Condensation with hydrazine hydrate under reflux in ethanol to cyclize into the pyrazole ring.

Yield optimization requires precise stoichiometric ratios (1:1.2 hydrazine:carbonyl) and temperature control (70–80°C). Purity is enhanced via recrystallization in ethanol/water (3:1 v/v) .

Q. 1.2. What spectroscopic and crystallographic techniques are critical for structural validation?

- NMR : - and -NMR confirm substituent positions and trifluoromethoxy group integrity.

- X-ray crystallography : Resolves tautomeric ambiguity (e.g., pyrazole ring substitution patterns). SHELX programs are widely used for refinement, leveraging high-resolution data to detect hydrogen bonding and π-stacking interactions .

Q. 1.3. What are the primary biomedical applications of this compound in current research?

The trifluoromethoxy group enhances lipophilicity and metabolic stability, making the compound a candidate for:

- Kinase inhibition : Potentially targets JAK2 or EGFR due to structural similarity to known pyrazole-based inhibitors .

- Antimicrobial activity : Fluorinated pyrazoles disrupt bacterial membrane proteins .

Advanced Research Questions

Q. 2.1. How can synthetic protocols be optimized to address low yields in the cyclization step?

Common issues arise from competing side reactions (e.g., over-alkylation). Mitigation strategies include:

- Microwave-assisted synthesis : Reduces reaction time (10–15 minutes vs. 6 hours) and improves yield by 20–25% .

- Catalytic additives : Use of p-toluenesulfonic acid (5 mol%) to accelerate cyclization and suppress byproducts .

Q. 2.2. How does tautomerism in the pyrazole ring affect crystallographic data interpretation?

The pyrazole ring exhibits annular tautomerism, leading to positional ambiguity of substituents. For example:

- Tautomer I : NH group at position 1, trifluoromethoxy phenyl at position 4.

- Tautomer II : NH group at position 3.

X-ray data refined via SHELXL may reveal mixed tautomers, necessitating Hirshfeld surface analysis to resolve hydrogen-bonding networks .

Q. 2.3. What computational methods are recommended for predicting binding affinities with biological targets?

- Docking studies : Use AutoDock Vina with PyRx to model interactions with kinase domains (PDB: 4HJO).

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories. Validate with experimental IC values from enzyme assays .

Q. 2.4. How should researchers resolve contradictions in bioactivity data across studies?

Discrepancies often stem from assay conditions or impurity profiles. Best practices include:

- Standardized assays : Use ATP-concentration-matched kinase inhibition assays (e.g., ADP-Glo™).

- HPLC-MS validation : Ensure >98% purity to exclude confounding effects from synthetic byproducts (e.g., regioisomers) .

Q. 2.5. What strategies enhance the compound’s selectivity in enzyme inhibition studies?

- Substituent modification : Replace the trifluoromethoxy group with chloro or methylsulfonyl groups to alter steric and electronic profiles.

- Proteome-wide profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects early .

Comparative Data and Structural Analogs

| Analog | Structure | Key Differences | Bioactivity |

|---|---|---|---|

| 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine | Difluoro substitution | Reduced metabolic stability | Moderate EGFR inhibition (IC = 1.2 µM) |

| 5-(3-Trifluoromethylphenyl)-1H-pyrazol-3-amine | Trifluoromethyl group | Enhanced lipophilicity | Potent JAK2 inhibition (IC = 0.3 µM) |

| 5-(4-Fluorophenyl)-1H-pyrazol-3-amine | Para-fluoro substitution | Lower steric hindrance | Antimicrobial (MIC = 8 µg/mL) |

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.